Isotianil

Beschreibung

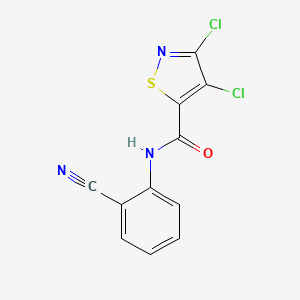

structure in first source

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2N3OS/c12-8-9(18-16-10(8)13)11(17)15-7-4-2-1-3-6(7)5-14/h1-4H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPCAERCXQSYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C(=NS2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058025 | |

| Record name | Isotianil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224049-04-1 | |

| Record name | Isotianil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224049-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotianil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224049041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isotianil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloro-N-(2-cyanophenyl)isothiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTIANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/482Y0NQC01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and chemical synthesis pathway of Isotianil

An In-depth Technical Guide to the Discovery and Chemical Synthesis of Isotianil

Executive Summary

This compound is a novel fungicide that functions as a plant activator, inducing Systemic Acquired Resistance (SAR) in crops rather than acting directly on pathogens.[1][2] Discovered by Bayer AG (now Bayer CropScience AG) and jointly developed with Sumitomo Chemical Co., Ltd., it represents a significant advancement in crop protection, particularly against rice blast (Magnaporthe grisea).[1][3] This technical guide provides a comprehensive overview of the discovery, mode of action, and chemical synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Development

The development of this compound emerged from a strategic shift in fungicide research towards compounds that could stimulate a plant's own defense mechanisms.[4] This approach offers a distinct advantage over conventional fungicides by reducing the risk of pathogen resistance.

Screening and Identification

This compound was discovered as a result of an extensive and exhaustive search for isothiazole-based compounds with plant disease resistance-inducing activity by Bayer AG. Unlike traditional fungicides, initial screenings demonstrated that this compound exhibits no direct antimicrobial activity against key phytopathogenic fungi and bacteria, including Magnaporthe grisea and Xanthomonas oryzae pv. oryzae, even at high concentrations. Instead, its efficacy was observed in pot and field tests, where it showed excellent preventive effects on diseases when applied to the host plant. This characteristic positioned this compound as a "plant activator."

In 2005, Bayer CropScience and Sumitomo Chemical Co., Ltd. began joint development of the compound, using the active ingredient development codes BYF1047 and S-2310, respectively. This collaboration led to its successful registration and market launch in Korea in 2010 and Japan in 2011.

Mode of Action: Induction of Systemic Acquired Resistance (SAR)

This compound's primary mode of action is the activation of the salicylic acid (SA) signaling pathway, a crucial component of a plant's immune response. This induction of SAR provides broad-spectrum resistance against pathogens. The key molecular and cellular events are:

-

Activation of Salicylate-Related Pathways: this compound acts as an elicitor, triggering responses typically associated with the accumulation of salicylic acid.

-

Upregulation of Defense Genes: Treatment with this compound leads to the upregulation of pathogenesis-related (PR) genes, such as PR1 and NPR1, which are established markers for SAR activation. Research has also identified the induction of other disease-resistance related genes, including WRKY45.

-

Accumulation of Defense Enzymes: The application of this compound induces the accumulation of key defense-related enzymes in plant tissues. These include Phenylalanine ammonia-lyase (PAL), which is central to the phenylpropanoid pathway for synthesizing antimicrobial compounds, and Chitinase, which degrades fungal cell walls.

This indirect mode of action requires a few days to manifest its full preventive effect, as the plant needs time to build up its defenses.

Chemical Synthesis Pathway

The primary synthesis route for this compound (3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide) is an amidation reaction. This process involves the reaction of 3,4-dichloroisothiazole-5-carbonyl chloride with 2-cyanoaniline (also known as anthranilonitrile).

Core Reaction

The synthesis is outlined in several patents, such as WO 99/24413. The core transformation is the formation of an amide bond between the acyl chloride of the isothiazole ring and the amine group of 2-cyanoaniline.

Synthesis of Precursors

While the final amidation step is straightforward, the synthesis of the precursors can be more complex.

-

3,4-dichloroisothiazole-5-carboxylic acid: This key intermediate can be synthesized from chlorinated maleonitrile or fumaronitrile, which is treated with disulfur dichloride to form a trisubstituted isothiazole derivative, followed by nitrile hydrolysis to yield the carboxylic acid.

-

2-cyanoaniline: This starting material can be obtained through various established organic synthesis routes.

Data and Experimental Protocols

Physicochemical Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Common Name | This compound | |

| CAS Number | 224049-04-1 | |

| Molecular Formula | C₁₀H₅Cl₂N₃OS | |

| Molecular Weight | 298.1 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 193°C | |

| Water Solubility | 0.5 mg/L (at 20°C) | |

| Log P (octanol-water) | 3.1 |

Biological Activity Data

This compound's lack of direct antimicrobial activity is a defining feature. Its value lies in its ability to induce a defensive state in the host plant.

| Test Organism | Concentration | Activity/Result | Reference |

| Magnaporthe grisea | 0.1 - 100 ppm | No antifungal activity in vitro | |

| Xanthomonas oryzae pv. oryzae | 500 ppm | No antibacterial activity in vitro | |

| Rice Plants (cv. Koshihikari) | 5 ppm (water culture) | Induction of defense enzymes (Lipoxygenase, PAL, Chitinase) | |

| Rice Plants (field test) | 6g a.i./nursery box | Excellent preventive efficacy against rice blast |

Experimental Protocols

Protocol 1: General Synthesis of this compound (Amidation)

This protocol is a generalized representation based on the reaction described in patent literature.

-

Dissolution: Dissolve 2-cyanoaniline (1.0 mmol) in a suitable dry aprotic solvent (e.g., tetrahydrofuran, ethyl acetate).

-

Base Addition: Add an organic base, such as triethylamine (1.5 mmol), to the solution while cooling to scavenge the HCl byproduct.

-

Acyl Chloride Addition: Slowly add a solution of 3,4-dichloroisothiazole-5-carbonyl chloride (1.5 mmol) in the same dry solvent to the reaction mixture, maintaining a low temperature.

-

Reaction: Allow the mixture to stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, treat the reaction mixture with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Protocol 2: Evaluation of In Vitro Antifungal Activity

This protocol is adapted from the methodology used in the development of this compound.

-

Media Preparation: Prepare potato dextrose broth containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 ppm).

-

Inoculation: Inoculate the prepared media with a standardized spore suspension of the test fungus (e.g., Magnaporthe grisea).

-

Incubation: Incubate the cultures for 2 days under appropriate temperature and light conditions.

-

Measurement: Measure the light transmittance of the culture medium. A lack of change in transmittance compared to a control without the fungus indicates no growth, while high turbidity indicates fungal growth.

-

Evaluation: Evaluate the antifungal activity. For this compound, no significant inhibition of fungal growth is expected.

Protocol 3: Assessment of Plant Defense Enzyme Induction

This protocol outlines the steps to measure the induction of SAR-related enzymes in plants.

-

Plant Treatment: Grow rice plants (e.g., cv. Koshihikari) in a water culture medium. Add this compound to the medium to achieve a final concentration of 5 ppm.

-

Pathogen Inoculation: After 5 days of treatment with this compound, spray the foliage of the rice plants with a spore suspension of Magnaporthe grisea.

-

Sample Collection: Collect leaf samples at various time points after inoculation (e.g., 0, 24, 48, 72 hours).

-

Enzyme Extraction: Homogenize the leaf tissue in an appropriate extraction buffer to prepare a crude enzyme extract.

-

Enzyme Activity Assay: Perform specific enzyme activity assays for key defense enzymes like Phenylalanine ammonia-lyase (PAL), Chitinase, and Lipoxygenase using established spectrophotometric methods.

-

Data Analysis: Compare the enzyme activity in this compound-treated plants to untreated control plants to determine the level of induction.

Conclusion

This compound represents a successful outcome of a research strategy focused on harnessing a plant's intrinsic defense mechanisms. Its discovery provided a novel mode of action for controlling devastating diseases like rice blast, offering a valuable tool for resistance management and sustainable agriculture. The chemical synthesis, centered around a robust amidation reaction, allows for efficient manufacturing. This guide provides the foundational technical details for professionals engaged in the research and development of next-generation crop protection agents.

References

Physicochemical Properties and Structural Analysis of Isotianil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotianil is a novel fungicide that functions as a plant activator, inducing Systemic Acquired Resistance (SAR) in various crops, notably against rice blast (Magnaporthe grisea).[1] Unlike conventional fungicides that exhibit direct antimicrobial activity, this compound primes the plant's own defense mechanisms. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details its structural characteristics, and outlines the experimental protocols for their determination. Furthermore, it delves into the proposed signaling pathway through which this compound elicits a defense response in plants.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active ingredient is fundamental for formulation development, environmental fate assessment, and toxicological studies. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide | [2] |

| CAS Number | 224049-04-1 | [2] |

| Chemical Formula | C₁₁H₅Cl₂N₃OS | [2] |

| Molecular Weight | 298.15 g/mol | [2] |

| Appearance | White powder | |

| Melting Point | 193-195 °C | |

| Boiling Point | Decomposes at 310°C | |

| Water Solubility | 0.5 mg/L (at 20 °C) | |

| Partition Coefficient (Log P) | 2.96 (at 25 °C) | |

| Vapor Pressure | 2.36 x 10⁻⁷ Pa (at 25 °C) | |

| pKa | 8.92 (at 20 °C) | |

| Relative Density | 1.74 g/cm³ |

Structural Analysis

The molecular structure of this compound comprises a 3,4-dichloro-1,2-thiazole-5-carboxamide core linked to a 2-cyanophenyl group. This unique structure is responsible for its biological activity as a plant defense activator.

While detailed crystallographic and NMR spectral data are not publicly available in extensive detail, the structure has been confirmed through various analytical techniques. A publication by J. Zhang et al. titled "Synthesis, Structure, and Spectroscopic Properties of this compound as a Bactericide" indicates that the crystal structure has been determined. Further analysis of isothiazole–thiazole derivatives has also involved X-ray diffraction to confirm molecular structures.

The characterization of this compound and related compounds typically involves:

-

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the crystalline state, providing definitive proof of structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the connectivity and chemical environment of the hydrogen and carbon atoms within the molecule, confirming the structural formula.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the molecular formula and structural components.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Experimental Protocols

The following sections describe the general methodologies for determining the key physicochemical properties of a chemical substance like this compound, based on internationally recognized guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point is determined to assess the purity and identity of a substance.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry substance is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus with a heating block or bath is used.

-

Procedure: The capillary tube is placed in the apparatus and heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

-

Observation: The melting process is observed through a magnifying lens.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Water Solubility Determination (OECD Guideline 105)

Water solubility is a critical parameter for assessing the environmental distribution of a substance.

Methodology:

-

Method Selection: The flask method is suitable for substances with solubility > 10⁻² g/L, while the column elution method is used for lower solubilities.

-

Flask Method:

-

A sufficient amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature until equilibrium is reached.

-

The solution is then centrifuged or filtered, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC-MS).

-

-

Temperature Control: The experiment is conducted at a constant, controlled temperature, typically 20 °C.

Octanol-Water Partition Coefficient (Log P) Determination (OECD Guideline 107/117)

The octanol-water partition coefficient is a measure of a substance's lipophilicity and its potential for bioaccumulation.

Methodology:

-

Shake Flask Method (OECD 107):

-

A solution of the test substance in either water-saturated n-octanol or n-octanol-saturated water is prepared.

-

The two phases are mixed in a vessel and shaken until equilibrium is achieved.

-

The phases are then separated by centrifugation.

-

The concentration of the substance in both the n-octanol and aqueous phases is determined.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. Log P is the base-10 logarithm of this value.

-

-

HPLC Method (OECD 117): This method estimates Log P based on the retention time of the substance on a reversed-phase HPLC column, calibrated with reference compounds of known Log P values.

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is important for assessing the volatility of a substance.

Methodology:

Several methods can be employed depending on the expected vapor pressure range, including:

-

Dynamic Method (Cottrell's Method): Measures the boiling temperature of the substance at different pressures.

-

Static Method: Measures the vapor pressure directly in a closed system at equilibrium.

-

Effusion Method (Knudsen Effusion): Measures the rate of escape of vapor through a small orifice in a cell.

pKa Determination

The pKa value indicates the strength of an acid or base and is crucial for understanding its behavior in different pH environments.

Methodology:

-

Potentiometric Titration: A solution of the substance is titrated with a standard solution of a strong acid or base. The pH is measured after each addition of titrant, and the pKa is determined from the inflection point of the titration curve.

-

Spectrophotometric Method: This method is used for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The absorbance is measured at various pH values, and the pKa is calculated from the change in absorbance.

Mode of Action: Signaling Pathway

This compound is known to induce Systemic Acquired Resistance (SAR), a broad-spectrum plant defense mechanism. This is primarily mediated through the salicylic acid (SA) signaling pathway. While the precise molecular interactions of this compound are still under investigation, the current understanding suggests the following signaling cascade:

-

Perception and Signal Transduction: this compound is perceived by the plant, leading to the accumulation of the signaling molecule salicylic acid (SA).

-

NPR1 Activation: In the resting state, the key regulatory protein NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) exists as an oligomer in the cytoplasm. Increased SA levels trigger a change in the cellular redox state, leading to the monomerization of NPR1.

-

Nuclear Translocation of NPR1: Monomeric NPR1 translocates to the nucleus.

-

Transcriptional Activation: In the nucleus, NPR1 interacts with TGA transcription factors. This complex then binds to the promoters of defense-related genes, including Pathogenesis-Related (PR) genes.

-

Role of WRKY45: this compound treatment has been shown to induce the expression of the transcription factor WRKY45. In rice, WRKY45 plays a crucial role in BTH-inducible blast resistance and acts in the SA signaling pathway, though it may function partially independently of NPR1 (referred to as NH1 in rice). WRKY45 can activate the expression of other downstream defense genes.

-

Defense Response: The activation of PR genes and other defense-related genes leads to the production of antimicrobial compounds, reinforcement of cell walls, and other defense responses that confer broad-spectrum disease resistance.

Proposed Signaling Pathway of this compound in Plant Defense

Caption: Proposed signaling cascade initiated by this compound, leading to Systemic Acquired Resistance (SAR).

Conclusion

This compound represents a significant advancement in crop protection through its unique mode of action as a plant activator. Its physicochemical properties, characterized by low water solubility and moderate lipophilicity, are well-suited for its application and systemic activity in plants. While detailed structural analysis data remains proprietary, the established molecular structure provides a basis for understanding its function. The elucidation of its role in the salicylic acid signaling pathway, involving key regulators like NPR1 and WRKY45, offers valuable insights for the development of new and effective crop protection strategies that leverage the plant's innate immunity. This technical guide serves as a foundational resource for researchers and professionals engaged in the study and application of this innovative fungicide.

References

Isotianil's Mode of Action Against Magnaporthe oryzae: A Technical Guide

Executive Summary

Isotianil is a novel plant defense activator that provides effective control against rice blast, caused by the fungus Magnaporthe oryzae. Unlike traditional fungicides, this compound does not exhibit direct antimicrobial activity against the pathogen.[1][2] Its mode of action is centered on the induction of the host plant's innate immune system, a mechanism known as Systemic Acquired Resistance (SAR).[1][2] By activating the salicylic acid (SA) signaling pathway, this compound primes the plant for a more rapid and robust defense response upon pathogen attack.[1] This leads to the upregulation of defense-related genes, such as OsWRKY45, and the accumulation of defense-associated enzymes like Phenylalanine Ammonia-Lyase (PAL), Lipoxygenase (LOX), and Chitinase. The resulting fortified state of the plant effectively inhibits the invasive growth of M. oryzae, providing long-lasting and broad-spectrum disease resistance.

Introduction

Rice blast, caused by the ascomycete fungus Magnaporthe oryzae (also known as Pyricularia oryzae), is the most destructive disease of rice worldwide, posing a significant threat to global food security. The pathogen can infect all aerial parts of the rice plant, leading to significant yield losses. Historically, management has relied on fungicides that directly target the pathogen, but this approach carries the risk of developing resistant fungal strains.

This compound (3,4-dichloro-2'-cyano-1,2-thiazole-5-carboxanilide) represents a paradigm shift in disease control. Discovered by Bayer AG and jointly developed with Sumitomo Chemical Co., Ltd., it is classified as a "plant activator." This technical guide provides an in-depth analysis of the molecular and biochemical mechanisms underlying this compound's mode of action against M. oryzae, focusing on its interaction with the host plant's defense signaling pathways.

Core Mechanism: Induction of Systemic Acquired Resistance (SAR)

The primary mechanism of this compound is the activation of SAR, a plant-wide state of heightened defense readiness. This compound acts as a chemical elicitor, mimicking a pathogen attack and triggering the plant's immune response without causing disease.

Activation of the Salicylic Acid (SA) Signaling Pathway

The SA pathway is a cornerstone of plant defense, particularly against biotrophic and hemibiotrophic pathogens like M. oryzae. This compound functions as an analog or elicitor of salicylic acid, initiating a signaling cascade that is crucial for establishing SAR. Treatment with this compound leads to the upregulation of key genes within the SA pathway, including NPR1 (Nonexpressor of Pathogenesis-Related Genes 1), a master regulator of SA-mediated defense, and various WRKY transcription factors, notably OsWRKY45 in rice. These transcription factors then bind to the promoters of a wide array of defense-related genes, activating their expression.

Molecular and Biochemical Impact on the Host Plant

The activation of the SA pathway by this compound results in a profound reprogramming of the plant's transcriptome and proteome, leading to the synthesis of numerous defense compounds.

Upregulation of Defense-Related Genes

Transcriptome analysis reveals that this compound treatment leads to the significant accumulation of transcripts for Pathogenesis-Related (PR) proteins, such as PR1. These proteins have antimicrobial properties and contribute to strengthening the plant's defenses.

Enhancement of Defense Enzyme Activity

This compound induces the accumulation and heightened activity of several key defense-related enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): As the first enzyme in the phenylpropanoid pathway, PAL is critical for the synthesis of phenolics, phytoalexins, and lignin, which serve as chemical and physical barriers to pathogen invasion.

-

Lipoxygenase (LOX): LOX is involved in the biosynthesis of jasmonic acid and other oxylipins, which are signaling molecules that play a role in plant defense responses.

-

Chitinase: This enzyme degrades chitin, a major structural component of fungal cell walls, thereby exerting direct pressure on the invading pathogen.

Consequential Effects on Magnaporthe oryzae

The host-mediated defenses induced by this compound create an environment that is non-conducive to fungal proliferation. While this compound has no direct effect on spore germination or appressorium formation, it critically impairs the fungus's ability to invade host tissue. Microscopic analyses have shown that this compound treatment can prevent the invasive growth of the pathogen, effectively stopping colonization during the transition from epidermal to mesophyll cells. This blockade prevents the establishment of the fungus within the plant, thereby controlling the disease.

References

A Technical Guide to the Structure-Activity Relationship (SAR) of Isotianil Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotianil is a novel fungicide that functions as a plant activator, inducing Systemic Acquired Resistance (SAR) in host plants rather than acting directly on pathogens.[1][2] Developed by Bayer AG and Sumitomo Chemical, it provides long-lasting, broad-spectrum protection against diseases like rice blast (Magnaporthe grisea) by priming the plant's own defense mechanisms.[1][3][4] Unlike conventional fungicides which target specific pathogen enzymes and are prone to resistance development, this compound's mode of action through host defense induction presents a promising strategy for sustainable crop protection.

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental processes to aid researchers in the design and development of next-generation plant activators with enhanced efficacy and novel modes of action.

Mechanism of Action: SAR Induction

This compound's efficacy is not derived from direct antimicrobial activity. Instead, it triggers the plant's salicylic acid (SA) signaling pathway, a crucial component of the plant's immune response. This activation leads to the upregulation of pathogenesis-related (PR) genes, such as PR1 and NPR1, and the accumulation of defense-related enzymes. This cascade primes the plant, enabling a faster and more robust defense response upon subsequent pathogen attack, a phenomenon known as Systemic Acquired Resistance (SAR).

Structure-Activity Relationship (SAR) Studies

The core structure of this compound consists of a 3,4-dichloro-1,2-thiazole-5-carboxamide moiety linked to a 2-cyanophenyl group. SAR studies primarily focus on modifying these key components to enhance biological activity, broaden the fungicidal spectrum, or introduce direct fungicidal properties.

Key Structural Modifications and Activity

Research into this compound analogs has explored several modification strategies:

-

Bridging with other Fungicidal Pharmacophores: One successful approach involves linking the 3,4-dichloroisothiazole core of this compound with the pharmacophore of another fungicide class, such as strobilurins. This has led to the discovery of compounds with a dual mode of action: direct fungicidal activity and SAR induction.

-

Modification of the Phenyl Ring: Altering the substituents on the N-phenyl ring significantly impacts activity. The position and nature of these substituents are crucial for efficacy against different pathogens.

-

Replacement of the Amide Linker: Studies have shown that replacing the carboxylic ester with a carboxamide in certain analog series can be important for improving fungicidal activity.

-

Combination with other Heterocycles: Novel isothiazole-thiazole derivatives have been designed by combining the bioactive substructures of this compound and the fungicide oxathiapiprolin, resulting in compounds with excellent activity against oomycetes.

Quantitative SAR Data

The following table summarizes quantitative data for representative this compound analogs and related derivatives, demonstrating the impact of structural modifications on fungicidal efficacy.

| Compound/Analog ID | Structural Modification | Target Pathogen | Activity (EC₅₀ in mg/L) | Reference |

| This compound | Parent Compound | Magnaporthe grisea | Primarily SAR inducer, weak in vitro activity | |

| Analog 7a | 3,4-dichloroisothiazole bridged with a strobilurin pharmacophore via a cis-methoxy oxime ether linker | Broad Spectrum | Potent direct fungicidal and SAR activity | |

| Analog 6u | Isothiazole-thiazole derivative | Pseudoperonospora cubensis | 0.046 | |

| Analog 6u | Isothiazole-thiazole derivative | Phytophthora infestans | 0.20 | |

| Analog 1d | N-acyl-N-arylalanine with 3,4-dichloroisothiazol-5-ylcarbonyl | Alternaria brassicicola | 92% effective at 200 µg/mL (in vivo) | |

| Analog 2g | 3,4-dichloroisothiazole derivative with N-arylalanine fragment | Sclerotinia sclerotiorum | Moderate activity at 100 µg/mL (in vitro) | |

| Flutianil Analog 1r | Cyano-methylene thiazolidine with 2-F and 5-CF₃ on S-phenyl | Podosphaera xanthii | 0.8 | |

| Flutianil Analog 1r | Cyano-methylene thiazolidine with 2-F and 5-CF₃ on S-phenyl | Blumeria graminis f. sp. tritici | 1.3 |

Note: EC₅₀ (Effective Concentration 50) is the concentration of a compound that gives half-maximal response.

Experimental Protocols

The evaluation of this compound analogs requires a combination of in vitro and in vivo assays to assess both direct fungicidal activity and SAR induction.

General Workflow for Analog Screening

The development and evaluation of novel analogs typically follow a structured workflow, from chemical synthesis to biological validation.

Protocol: In Vitro Fungicide Sensitivity Assay

This protocol is used to determine the direct fungicidal activity of analogs by measuring the inhibition of fungal mycelial growth.

1. Materials and Apparatus:

- Fungal isolate of interest (e.g., Phytophthora infestans, Sclerotinia sclerotiorum).

- Potato Dextrose Agar (PDA) or other suitable growth medium.

- Sterile 90 mm Petri dishes or 24/96-well plates.

- Stock solutions of test compounds in a suitable solvent (e.g., DMSO).

- Sterile scalpel or cork borer (5 mm diameter).

- Incubator set to the optimal temperature for the target fungus.

- Calipers or imaging system for measurement.

2. Procedure:

- Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and cool to 45-50°C.

- Fungicide Amendment: Add appropriate volumes of the test compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). A control plate should be prepared with the solvent only. Pour approximately 20 mL of the amended agar into each Petri dish and allow it to solidify.

- Inoculation: From the margin of an actively growing fungal culture, cut a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each prepared Petri dish.

- Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature (e.g., 20-25°C) until the fungal colony in the control plate has reached near-full growth.

- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

- Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the EC₅₀ value by performing a probit or logistic regression analysis of the inhibition data.

Protocol: In Vivo Plant Protection Assay (Rice Blast Model)

This protocol assesses the ability of a compound to induce resistance in a host plant.

1. Materials and Apparatus:

- Rice seedlings (a susceptible cultivar), typically at the 3-4 leaf stage.

- Test compounds formulated as a sprayable solution with a surfactant.

- Spore suspension of Magnaporthe grisea.

- Spray chamber/atomizer.

- High-humidity chamber or growth room (>90% RH).

2. Procedure:

- Compound Application: Prepare solutions of the test analogs at various concentrations (e.g., 50, 100, 200 mg/L). Spray the rice seedlings uniformly until runoff. A control group should be sprayed with the formulation blank. Allow the plants to dry.

- Incubation for SAR Induction: Keep the treated plants in a greenhouse for a period to allow for the induction of resistance, typically 5-7 days.

- Pathogen Inoculation: Prepare a spore suspension of M. grisea (e.g., 1 × 10⁵ spores/mL). Spray the spore suspension onto the treated and control plants.

- Disease Development: Place the inoculated plants in a high-humidity chamber at approximately 25°C for 24 hours to facilitate infection. Then, move them back to a greenhouse with a regular light/dark cycle.

- Disease Assessment: After 5-7 days post-inoculation, assess the disease severity by counting the number of lesions per leaf or by using a disease severity scale.

- Analysis: Calculate the percent disease control for each treatment relative to the inoculated control group.

Conclusion

The study of this compound analogs has revealed promising avenues for the development of novel crop protection agents. The core 3,4-dichloroisothiazole moiety is a robust scaffold for creating compounds that not only induce the plant's natural defenses but can also possess direct fungicidal activity. Key SAR insights indicate that strategic modifications, such as bridging with other fungicidal pharmacophores or optimizing substitutions on associated aromatic rings, can lead to dual-action compounds with enhanced efficacy and a broader activity spectrum. Future research should continue to explore these hybrid-molecule strategies and delve deeper into the quantitative relationships between molecular structure and the induction of specific defense-related genes to rationally design the next generation of plant activators.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. Synthesis and biological activity of a novel fungicide, flutianil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 224049-04-1 | Benchchem [benchchem.com]

- 4. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate and Degradation of Isotianil in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate and degradation pathways of the fungicide Isotianil in soil environments. The information is compiled from peer-reviewed literature and regulatory documents to support research and development professionals in understanding the environmental behavior of this compound.

Executive Summary

This compound (3,4-dichloro-2'-cyano-1,2-thiazole-5-carboxanilide) is a systemic fungicide that functions as a plant activator, inducing systemic acquired resistance against pathogens like rice blast. When introduced into the soil, this compound undergoes microbial degradation. The primary metabolic pathway involves the cleavage of the amide bond, a common reaction for anilide-type compounds. This initial step yields two major metabolites: 3,4-dichloro-1,2-thiazole-5-carboxylic acid (DCIT-acid) and 2-aminobenzonitrile (anthranilonitrile). These primary metabolites are further degraded, ultimately leading to the formation of non-extractable (bound) soil residues and mineralization to carbon dioxide. The degradation rate of this compound in soil is influenced by environmental conditions, with reported half-lives (DT50) ranging from less than a day to over 90 days depending on the specific soil compartment and conditions.

Quantitative Data on this compound Degradation

The dissipation of this compound in soil has been quantified in various laboratory and field studies. The half-life (DT50) is a key metric for understanding its persistence.

Table 1: Summary of this compound Dissipation Half-Life (DT50) in Soil

| Study Type | Soil Condition/Compartment | DT50 Range (days) | Reference(s) |

| Laboratory | Aqueous Soil Layer | 0.3 - 3.3 | [1] |

| Laboratory | Soil Layer | 69.3 - 92.4 | [1] |

| Laboratory | Whole Soil System | 61.9 - 73.7 | [1] |

| Field Dissipation | Paddy Fields | 0.5 - 13 | [1] |

Note: A complete time-course dataset detailing the percentage distribution of the parent compound, metabolites, CO2, and bound residues over time is not publicly available in the reviewed literature.

Metabolic Degradation Pathways

The degradation of this compound in soil is a multi-step process initiated by microbial action. The principal reactions include amide hydrolysis followed by further degradation of the resulting metabolites.

Primary Degradation

The initial and most significant metabolic reaction is the cleavage of the amide linkage of the this compound molecule. This hydrolysis results in the formation of two primary metabolites[2].

-

3,4-dichloro-1,2-thiazole-5-carboxylic acid (DCIT-acid)

-

2-aminobenzonitrile (anthranilonitrile)

Studies have shown that DCIT-acid can be a major transient metabolite in soil.

Secondary Degradation and Mineralization

Following the initial hydrolysis, the primary metabolites undergo further degradation. While the complete pathway, including all minor intermediates, is a subject of ongoing research, the ultimate fate of the carbon from the this compound molecule is mineralization to CO₂ and incorporation into the soil organic matter as bound residues. Recent studies have also identified several other minor degradation products through high-resolution mass spectrometry, indicating a complex degradation network.

Degradation Pathway Diagram

The following diagram illustrates the established degradation pathway of this compound in soil.

Caption: Proposed metabolic pathway of this compound in soil.

Experimental Protocols

The study of this compound's metabolic fate in soil typically follows standardized guidelines, such as the OECD Test Guideline 307 for "Aerobic and Anaerobic Transformation in Soil". These studies are crucial for regulatory assessment and environmental risk analysis.

Representative Aerobic Soil Metabolism Study Protocol

This section outlines a typical experimental protocol for assessing the aerobic degradation of this compound in soil, based on established methodologies.

-

Test Substance: Technical grade this compound, often radiolabeled with ¹⁴C on the thiazole or phenyl ring to facilitate tracking of the parent compound and its transformation products.

-

Soil Selection: Representative agricultural soils are chosen, characterized by their physicochemical properties including pH, organic carbon content, texture (% sand, silt, clay), and microbial biomass.

-

Application of Test Substance: The ¹⁴C-labeled this compound is applied to fresh soil samples at a concentration relevant to its maximum recommended field application rate.

-

Incubation Conditions:

-

The treated soil samples are maintained in the dark to prevent photodegradation.

-

Incubation is carried out at a constant temperature (e.g., 20-25°C).

-

Soil moisture is maintained at 40-60% of the maximum water holding capacity.

-

A continuous flow of CO₂-free, humidified air is passed through the incubation flasks to maintain aerobic conditions.

-

-

Sampling: Duplicate or triplicate samples are taken at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Trapping of Volatiles: Evolved ¹⁴CO₂ is trapped in an alkaline solution (e.g., NaOH or KOH), and organic volatile compounds are trapped using a suitable adsorbent (e.g., polyurethane foam). The radioactivity in these traps is quantified by Liquid Scintillation Counting (LSC).

-

Extraction of Soil Residues: At each sampling point, soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol, followed by more polar solvents) to separate the parent compound and its metabolites from the soil matrix.

-

Analysis and Quantification:

-

The total radioactivity in the solvent extracts is determined by LSC.

-

Extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify this compound and its metabolites.

-

Identification of metabolites is typically achieved using co-chromatography with reference standards and confirmed by mass spectrometry (e.g., LC-MS/MS or high-resolution mass spectrometry).

-

-

Non-Extractable (Bound) Residues: The radioactivity remaining in the soil after exhaustive extraction is quantified by combustion analysis.

-

Data Analysis: A mass balance is calculated at each sampling interval to account for the distribution of the initial applied radioactivity. Degradation kinetics (DT50 and DT90) for this compound and its major metabolites are calculated using appropriate kinetic models.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a pesticide soil metabolism study.

Caption: General workflow for a ¹⁴C-pesticide soil metabolism study.

References

Ecotoxicological Impact of Isotianil on Non-Target Aquatic Organisms: A Technical Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isotianil, an isothiazole-based fungicide, functions as a plant activator by inducing Systemic Acquired Resistance (SAR) in crops, notably against rice blast (Magnaporthe grisea).[1] This document provides a comprehensive technical overview of the current scientific understanding of the ecotoxicological impact of this compound on non-target aquatic organisms. The available data indicates a low acute toxicity profile for the parent compound towards key aquatic species, with toxicity values often exceeding its limit of water solubility. However, a notable knowledge gap exists concerning its chronic toxicity and the specific toxicological mechanisms in aquatic fauna. This guide summarizes the available quantitative data, outlines probable experimental methodologies based on international standards, and discusses the known mode of action and potential environmental fate of this compound.

Chemical Identity and Mode of Action

This compound (IUPAC name: 3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide) is a fungicide that does not exhibit direct antimicrobial activity.[1] Instead, it mimics the plant's natural defense signaling, leading to the accumulation of pathogenesis-related (PR) proteins and enzymes such as lipoxygenase, phenylalanine ammonia-lyase, and chitinase.[1][2] This induction of the SAR pathway enhances the plant's resistance to fungal pathogens.[1] The primary metabolic pathway for this compound in plants involves the cleavage of the amide bond, forming 3,4-dichloro-1,2-thiazole-5-carboxylic acid (DCIT-acid) and anthranilonitrile.

Quantitative Ecotoxicological Data

The acute toxicity of this compound to a range of non-target aquatic organisms has been evaluated. The data consistently indicate low acute toxicity, with LC50 and EC50 values greater than the highest tested concentration, which is limited by this compound's water solubility.

Table 1: Acute Ecotoxicity of this compound to Non-Target Aquatic Organisms

| Test Organism | Species | Endpoint | Duration | Result (mg/L) | Reference |

| Fish | Cyprinus carpio (Carp) | LC50 | 96 hours | > 1.0 | |

| Invertebrate | Daphnia magna | EC50 | 48 hours | > 1.0 | |

| Algae | Pseudokirchneriella subcapitata | EC50 | 72 hours | > 1.0 |

Note: The ">" symbol indicates that no significant effect was observed at the highest tested concentration, which was limited by the aqueous solubility of this compound.

Environmental Fate and Degradation

This compound is subject to degradation in the aquatic environment. A recent study investigated its hydrolysis and photolysis, identifying several degradation products. One of these products, M118 (aminobenzonitrile), was found to have moderate ecotoxicity towards Daphnia magna. This highlights the importance of considering the environmental transformation products of this compound in a comprehensive risk assessment.

Experimental Protocols

While specific experimental protocols for the conducted this compound studies are not detailed in the available literature, they likely followed standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance in fish.

-

Test Species: A recommended species like Carp (Cyprinus carpio), Rainbow Trout (Oncorhynchus mykiss), or Zebrafish (Danio rerio).

-

Test Duration: 96 hours.

-

Method: Fish are exposed to a range of concentrations of the test substance under controlled conditions. Mortality is observed and recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50 is calculated, which is the concentration estimated to be lethal to 50% of the test fish population over the 96-hour period.

Daphnia magna Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity to the freshwater invertebrate Daphnia magna.

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Test Duration: 48 hours.

-

Method: Daphnids are exposed to various concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Endpoint: The EC50 is determined, representing the concentration that causes immobilization in 50% of the daphnids.

Algal Growth Inhibition Test (based on OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater algae.

-

Test Organism: A rapidly growing green alga species such as Pseudokirchneriella subcapitata.

-

Test Duration: 72 hours.

-

Method: Exponentially growing algal cultures are exposed to different concentrations of the test substance. Algal growth is measured over time, typically by cell counts or fluorescence.

-

Endpoint: The EC50 for growth rate inhibition is calculated.

The general workflow for assessing the aquatic ecotoxicity of a pesticide like this compound is depicted in the following diagram.

Signaling Pathways and Toxicological Mechanisms in Aquatic Organisms

A significant knowledge gap exists regarding the specific toxicological mechanisms and signaling pathways affected by this compound in non-target aquatic organisms. Its mode of action as a plant defense inducer (SAR activator) is not directly applicable to the physiology of aquatic animals such as fish and invertebrates. Research on the broader class of isothiazole fungicides has not yet elucidated a common mechanism of toxicity in these organisms that can be definitively attributed to this compound. Further research is required to understand the sublethal effects and the molecular initiating events of this compound toxicity in aquatic fauna.

Conclusion and Future Directions

The available data suggest that this compound has a low acute toxicity to fish, aquatic invertebrates, and algae. However, the lack of chronic toxicity data and information on its toxicological mode of action in aquatic animals are major limitations in conducting a comprehensive environmental risk assessment. The finding that a degradation product of this compound exhibits moderate toxicity to Daphnia magna underscores the need to evaluate the entire lifecycle of the compound in the environment.

Future research should prioritize:

-

Chronic Toxicity Studies: Conducting long-term studies on fish (e.g., early-life stage tests) and invertebrates (e.g., Daphnia reproduction tests) to determine No Observed Effect Concentrations (NOEC).

-

Mechanism of Action: Investigating the molecular and cellular targets of this compound in aquatic organisms to understand its toxicological pathways.

-

Degradation Product Toxicity: Quantifying the toxicity of major degradation products to a range of aquatic species.

-

Bioconcentration: Determining the bioconcentration factor (BCF) in fish to assess the potential for bioaccumulation in aquatic food webs.

A more complete understanding of these aspects is essential for a robust assessment of the potential long-term risks of this compound to aquatic ecosystems.

References

A Technical Guide to the Molecular Interactions of Isotianil and Fungal Pathogens: Understanding the Basis of Induced Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotianil is a novel plant defense activator belonging to the isothiazole-carboxamide chemical class. Unlike traditional fungicides, it does not exhibit direct antimicrobial activity against fungal pathogens.[1][2] Instead, this compound functions by inducing Systemic Acquired Resistance (SAR) in host plants, a broad-spectrum and durable defense mechanism.[1][2] This technical guide provides an in-depth exploration of the molecular basis of this compound's mode of action, the plant defense pathways it activates, and a scientific discussion on the concept of "resistance" in this context. Given that fungi do not develop resistance to this compound directly, this paper will address the potential mechanisms by which fungal pathogens could overcome the plant-mediated defenses induced by this compound. This document is intended to serve as a comprehensive resource for researchers in plant pathology, fungal biology, and agrochemical development.

This compound: A Plant Defense Inducer, Not a Direct Fungicide

This compound, with the IUPAC name 3,4-dichloro-2'-cyano-1,2-thiazole-5-carboxanilide, was developed by Bayer AG and has been commercialized for the control of significant plant diseases, most notably rice blast caused by Magnaporthe oryzae.[2] A critical characteristic of this compound is its classification by the Fungicide Resistance Action Committee (FRAC) under Mode of Action Group P 03, which encompasses host plant defense inducers. This classification underscores that its efficacy is not derived from direct toxicity to fungi but from its ability to "prime" the plant's immune system.

In Vitro Antimicrobial Activity

Numerous studies have demonstrated that this compound lacks direct antifungal and antibacterial activity across a range of concentrations. This is a key differentiator from conventional fungicides that target specific fungal metabolic pathways or cellular structures.

Table 1: Summary of In Vitro Antimicrobial Activity of this compound

| Organism | Assay Type | This compound Concentration | Observed Activity | Reference |

| Magnaporthe grisea | Mycelial Growth on Media | Not specified | No antimicrobial activity | |

| Various Fungi | Spore Suspension in Broth | 0.1 - 100 ppm | No antifungal activity | |

| Various Bacteria | Colony Growth on Agar | 500 ppm | No antibacterial activity |

Molecular Mode of Action: Activation of the Salicylic Acid (SA) Signaling Pathway

The primary mechanism of action for this compound is the activation of the salicylic acid (SA) signaling pathway in plants. SA is a crucial signaling molecule in plant defense, and its accumulation is a hallmark of Systemic Acquired Resistance (SAR). Treatment with this compound mimics the initial stages of a pathogen attack, triggering a cascade of defense responses.

Key Components of the this compound-Induced SAR Pathway

-

Signal Perception (Hypothesized): While the direct plant receptor for this compound is not yet fully elucidated, it is understood to initiate a signal upstream of SA accumulation.

-

Salicylic Acid (SA) Accumulation: this compound treatment leads to an increase in endogenous SA levels.

-

NPR1 (Non-expresser of Pathogenesis-Related genes 1): NPR1 is a key regulator of the SA pathway. Upon SA accumulation, NPR1 is activated and translocates to the nucleus.

-

WRKY Transcription Factors: Activated NPR1 interacts with WRKY transcription factors, such as WRKY45 in rice, which are master regulators of defense gene expression.

-

Upregulation of Pathogenesis-Related (PR) Genes: This signaling cascade culminates in the upregulation of a suite of PR genes, including PR1. These genes encode proteins with antimicrobial properties or roles in reinforcing the plant cell wall.

-

Enzyme Accumulation: this compound treatment also induces the accumulation of defense-related enzymes like chitinase and phenylalanine ammonia-lyase. Chitinases can directly degrade fungal cell walls, which are rich in chitin.

Visualization of the this compound-Induced SAR Pathway

Caption: this compound-induced Systemic Acquired Resistance (SAR) pathway in plants.

Fungal "Resistance" to this compound: Overcoming Induced Plant Defenses

Since this compound does not directly target fungal components, "resistance" in the traditional sense (e.g., target-site mutation, metabolic degradation of the fungicide) does not occur. Instead, a fungal pathogen's success in the presence of this compound treatment would rely on its ability to overcome the plant's enhanced defenses. This is a multifaceted process rooted in the co-evolutionary arms race between plants and pathogens. Potential mechanisms include:

-

Effector-Mediated Suppression of Plant Immunity: Pathogenic fungi secrete effector proteins that can interfere with various stages of the plant's immune response. An "this compound-resistant" fungal strain might possess effectors that specifically target and suppress key components of the SA signaling pathway, such as NPR1 or WRKY transcription factors.

-

Detoxification of Plant Antimicrobial Compounds: Plants produce phytoalexins and other antimicrobial compounds as part of the SAR response. Fungi can evolve enzymes that degrade these compounds, rendering them harmless.

-

Alteration of Fungal Cell Wall Composition: To counter the effects of plant-derived chitinases, fungi may alter the composition or structure of their cell walls to mask chitin or make it less accessible.

-

Enhanced Efflux of Plant Defense Compounds: Fungal efflux pumps, typically associated with resistance to direct-acting fungicides, could potentially also play a role in exporting plant-derived antimicrobial compounds from the fungal cell. The overexpression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters is a known mechanism of multidrug resistance in fungi.

Logical Workflow for Investigating Fungal Evasion of this compound-Induced Defenses

References

Gene Expression Profiling of Rice (Oryza sativa) Treated with Isotianil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotianil is a novel plant defense activator that induces Systemic Acquired Resistance (SAR) in rice, offering a proactive approach to disease management, particularly against the devastating rice blast fungus, Magnaporthe oryzae. Unlike conventional fungicides, this compound does not exhibit direct antimicrobial activity. Instead, it primes the plant's innate immune system, leading to a more robust and rapid defense response upon pathogen attack. This technical guide provides an in-depth overview of the gene expression changes in rice following this compound treatment, detailing the experimental protocols to study these effects and visualizing the key signaling pathways involved.

Disclaimer: Comprehensive quantitative gene expression data (RNA-seq or microarray) specifically for this compound treatment in rice is not publicly available. Therefore, this guide utilizes data from studies on Benzothiadiazole (BTH), a well-characterized plant activator with a similar mode of action to this compound, to illustrate the expected transcriptomic changes. The provided protocols are a synthesis of established methods for gene expression analysis in rice.

Data Presentation: Gene Expression Changes in Response to Plant Activator Treatment

The application of plant activators like this compound triggers a significant reprogramming of the rice transcriptome, characterized by the upregulation of a suite of defense-related genes. The following tables summarize the expected quantitative changes in gene expression based on studies using the functional analog BTH.

Table 1: Upregulation of Key Defense-Related Genes in Rice Treated with a Plant Activator

| Gene | Gene Accession | Function | Fold Change (Relative to Mock) | Time Point |

| WRKY45 | AK100147 | Transcription Factor | ~15 | 24 hours |

| PR-1b | AK066191 | Pathogenesis-Related Protein | ~10 | 24 hours |

| Glutathione S-transferase (GST) | AK103453 | Detoxification, Oxidative Stress Response | ~8 | 24 hours |

| Cytochrome P450 | AK072220 | Secondary Metabolism, Detoxification | ~5 | 24 hours |

Data is synthesized from quantitative PCR (qPCR) results from studies on BTH-treated rice and represents an approximate induction level.[1]

Table 2: Induction of Defense-Related Enzymes by this compound Treatment

| Enzyme | Function in Plant Defense |

| Lipoxygenase | Production of signaling molecules (e.g., jasmonates) |

| Phenylalanine ammonia-lyase | Phenylpropanoid pathway, production of phytoalexins and lignin |

| Chitinase | Degradation of fungal cell walls |

This table is based on qualitative reports of enzyme accumulation following this compound treatment.[2]

Experimental Protocols

This section outlines the detailed methodologies for conducting gene expression profiling of this compound-treated rice.

This compound Treatment of Rice Plants

Objective: To induce a defense response in rice seedlings with this compound for subsequent gene expression analysis.

Materials:

-

Rice seeds (e.g., Oryza sativa L. cv. Nipponbare)

-

This compound solution (concentration to be optimized, typically in the µM to mM range)

-

Mock solution (solvent control, e.g., water with the same concentration of surfactant as the this compound solution)

-

Pots with sterile soil or hydroponic culture system

-

Growth chamber with controlled temperature, humidity, and light conditions

Procedure:

-

Plant Growth: Germinate rice seeds and grow seedlings in pots or a hydroponic system under controlled conditions (e.g., 28°C day/25°C night, 14-hour photoperiod). Use seedlings at the 3-4 leaf stage for treatment.

-

Treatment Application: Prepare the this compound working solution and the mock solution. Apply the solutions to the rice plants. A common method is soil drenching, where a defined volume of the solution is applied to the soil of each pot. Foliar spray is an alternative method.

-

Time Course Sampling: Harvest leaf tissue from both this compound-treated and mock-treated plants at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours) to capture the dynamics of gene expression.

-

Sample Processing: Immediately freeze the collected leaf tissue in liquid nitrogen to halt biological processes and preserve RNA integrity. Store the samples at -80°C until RNA extraction.

RNA Extraction from Rice Leaf Tissue

Objective: To isolate high-quality total RNA from this compound-treated and control rice leaves.

Materials:

-

Frozen rice leaf tissue

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

RNA extraction kit (e.g., TRIzol reagent, RNeasy Plant Mini Kit)

-

DNase I, RNase-free

-

RNase-free water, tubes, and pipette tips

Procedure (using TRIzol reagent):

-

Tissue Homogenization: Grind the frozen leaf tissue to a fine powder in a mortar pre-chilled with liquid nitrogen.

-

Lysis: Transfer approximately 100 mg of the powdered tissue to a tube containing 1 mL of TRIzol reagent. Vortex vigorously for 15 seconds to homogenize.

-

Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

-

RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol by vortexing briefly and then centrifuging at 7,500 x g for 5 minutes at 4°C.

-

RNA Solubilization: Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume of RNase-free water.

-

DNase Treatment: To remove any contaminating genomic DNA, treat the RNA sample with RNase-free DNase I according to the manufacturer's instructions.

-

RNA Quality and Quantity Assessment: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Gene Expression Analysis by RNA Sequencing (RNA-seq)

Objective: To obtain a comprehensive profile of the transcriptome in this compound-treated rice.

Materials:

-

High-quality total RNA samples

-

RNA-seq library preparation kit (e.g., Illumina TruSeq RNA Library Prep Kit)

-

High-throughput sequencing platform (e.g., Illumina NovaSeq)

-

Bioinformatics software for data analysis

Procedure:

-

Library Preparation:

-

mRNA Isolation: Isolate mRNA from the total RNA using oligo(dT)-attached magnetic beads.

-

Fragmentation and Priming: Fragment the mRNA into smaller pieces and prime with random hexamers.

-

First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.

-

Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

-

End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters.

-

PCR Amplification: Amplify the adapter-ligated cDNA library by PCR to create a sufficient quantity for sequencing.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform to generate millions of short reads.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.

-

Alignment: Align the high-quality reads to the rice reference genome.

-

Quantification: Count the number of reads mapping to each gene to determine its expression level.

-

Differential Expression Analysis: Identify genes that are significantly differentially expressed between this compound-treated and mock-treated samples using statistical methods (e.g., DESeq2, edgeR). This analysis will yield fold change values and p-values for each gene.

-

Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to understand the biological processes affected by this compound treatment.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound and the experimental workflow for gene expression profiling.

Caption: this compound-induced defense signaling pathway in rice.

Caption: Experimental workflow for RNA-seq analysis of this compound-treated rice.

Conclusion

This compound represents a promising strategy for sustainable crop protection by harnessing the plant's own defense mechanisms. Understanding the molecular basis of this compound-induced resistance through gene expression profiling is crucial for optimizing its application and for the development of new, more effective plant activators. The methodologies and expected outcomes presented in this guide provide a framework for researchers to investigate the intricate transcriptomic changes that underpin SAR in rice, ultimately contributing to improved disease resistance in this vital global food crop.

References

Beyond Direct Engagement: A Technical Guide to Isotianil-Induced Proteomic Shifts in Rice and Their Role in Suppressing Pyricularia oryzae

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the indirect mechanism of action of Isotianil against the rice blast fungus, Pyricularia oryzae. The focus is on the proteomic alterations within the host plant, Oryza sativa (rice), which lead to an induced state of resistance.

Executive Summary

Rice blast, caused by the fungus Pyricularia oryzae, remains a significant threat to global food security. Traditional fungicides often target the pathogen directly, leading to the evolution of resistant strains. This compound represents a paradigm shift, functioning as a plant activator. It does not exhibit direct antifungal properties but rather primes the rice plant's own defense systems. This guide provides an in-depth analysis of the proteomic changes that occur in rice upon exposure to this compound, leading to a state of systemic acquired resistance (SAR) that is inhospitable to P. oryzae. We will explore the experimental protocols used to elucidate these changes, present key quantitative data on protein expression, and visualize the underlying signaling pathways that orchestrate this robust defense response.

Introduction to this compound and Pyricularia oryzae

Pyricularia oryzae is a hemibiotrophic fungal pathogen that devastates rice crops worldwide. The infection cycle begins with the germination of conidia on the leaf surface, followed by the formation of a specialized infection structure called an appressorium, which facilitates penetration of the host cuticle. Once inside, the fungus spreads, causing the characteristic diamond-shaped lesions of rice blast disease.

This compound is a novel fungicide that operates not by targeting the fungus, but by activating the plant's innate immune system.[1] This mode of action, known as systemic acquired resistance (SAR), is a long-lasting, broad-spectrum defense mechanism.[1] Upon treatment with this compound, the rice plant undergoes significant transcriptional and proteomic reprogramming, effectively preparing it to fend off subsequent pathogen attacks.

Experimental Methodologies

The study of this compound-induced proteomic changes in rice involves a multi-step experimental workflow. The protocols outlined below are representative of common practices in plant proteomics.

Plant Growth, Treatment, and Sample Collection

-

Rice Cultivation: Rice seedlings (e.g., cultivar Nipponbare) are grown under controlled greenhouse conditions (e.g., 28°C day/25°C night, 16h photoperiod).

-

This compound Application: At the 3-4 leaf stage, seedlings are treated with an this compound solution (e.g., via soil drench or foliar spray) or a mock solution for control groups.

-

Pathogen Challenge (Optional): A subset of treated and control plants may be inoculated with a spore suspension of P. oryzae to study the proteomic response during an active infection.

-

Sample Harvesting: Leaf tissues are harvested at various time points post-treatment (e.g., 24, 48, 72 hours), immediately frozen in liquid nitrogen, and stored at -80°C until protein extraction.

Protein Extraction and Quantification

-

Tissue Grinding: Frozen leaf tissue is ground to a fine powder in liquid nitrogen using a mortar and pestle.

-

Protein Extraction: The powder is suspended in an extraction buffer (e.g., Tris-HCl buffer containing sucrose, KCl, EDTA, and protease inhibitors). Phenol extraction followed by ammonium acetate precipitation is a common method to obtain a clean protein pellet.

-

Protein Quantification: The total protein concentration in the extracts is determined using a standard method, such as the Bradford assay, to ensure equal loading for subsequent analyses.

Proteomic Analysis (iTRAQ-based)

Isobaric tags for relative and absolute quantitation (iTRAQ) is a powerful method for comparative proteomics.

-

Protein Digestion: A quantified aliquot of protein (e.g., 100 µg) from each sample is reduced, alkylated, and then digested into peptides using trypsin overnight at 37°C.[2]

-

iTRAQ Labeling: The resulting peptide mixtures from control and treated samples are labeled with different iTRAQ reagent isotopes.

-

Fractionation: The labeled peptides are combined and fractionated using techniques like strong cation exchange chromatography to reduce sample complexity.

-

LC-MS/MS Analysis: Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

-

Data Analysis: The MS/MS spectra are searched against a rice protein database (e.g., UniProt) to identify the peptides and, by extension, the proteins. The relative abundance of the iTRAQ reporter ions in the MS/MS spectra is used to quantify the changes in protein expression between the control and this compound-treated samples.

Proteomic Changes in Rice Induced by this compound

This compound treatment leads to the differential regulation of a host of proteins in rice, fundamentally bolstering its defense capabilities. The primary effect is the accumulation of pathogenesis-related (PR) proteins and enzymes involved in key defense signaling and metabolic pathways.

While specific, comprehensive proteomic datasets for this compound are not widely published, we can infer the expected changes based on its known mechanism as a plant activator that induces SAR. Research has shown that this compound induces the accumulation of enzymes like lipoxygenase, phenylalanine ammonia-lyase (PAL), and chitinase.[1] The data presented below are representative of the types of protein changes observed in rice during SAR and defense responses against P. oryzae.

Upregulated Proteins in Defense Signaling and Response

These proteins are directly involved in recognizing the pathogen, signaling the threat, and mounting a defense.

| Protein Name | Protein ID (UniProt) | Fold Change (Illustrative) | Functional Class |

| Pathogenesis-related protein 1 (PR-1) | P04284 | > 3.0 | Defense Response |

| Chitinase | P29053 | > 2.5 | PR Protein (PR-3) |

| Phenylalanine ammonia-lyase (PAL) | P25872 | > 2.0 | Secondary Metabolism |

| Lipoxygenase | P38418 | > 2.0 | Jasmonic Acid Pathway |

| WRKY45 Transcription Factor | Q6Z8E2 | > 1.8 | Signal Transduction |

| Peroxidase | P13813 | > 2.2 | Oxidative Burst |

| Beta-1,3-glucanase | P33618 | > 2.3 | PR Protein (PR-2) |

Downregulated Proteins in Primary Metabolism

To reallocate resources towards defense, plants often downregulate proteins involved in growth and primary metabolism, such as photosynthesis.

| Protein Name | Protein ID (UniProt) | Fold Change (Illustrative) | Functional Class |

| RuBisCO large subunit | P0C508 | < 0.6 | Photosynthesis |

| Chlorophyll a-b binding protein | P09919 | < 0.7 | Photosynthesis |

| ATP synthase subunit beta | P20668 | < 0.8 | Energy Metabolism |

Signaling Pathways Activated by this compound

This compound is known to act upstream of salicylic acid (SA), a key plant defense hormone that mediates SAR. The activation of the SA pathway leads to the expression of a large suite of defense genes, including those for PR proteins. The transcription factor WRKY45 is a critical node in this pathway in rice.[3]

The diagram below illustrates the putative signaling cascade initiated by this compound, leading to the production of defense-related proteins.

Impact on Pyricularia oryzae

The proteomic shift in rice creates a multi-pronged defense against P. oryzae:

-